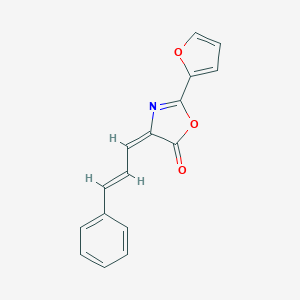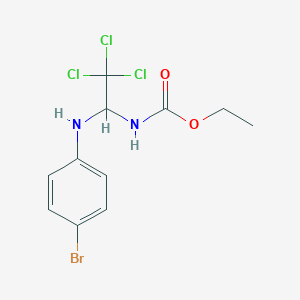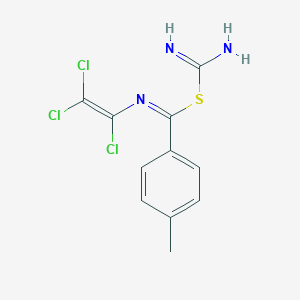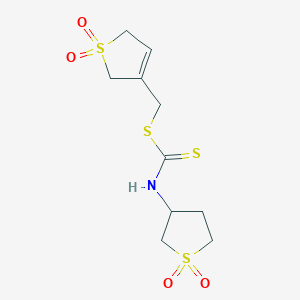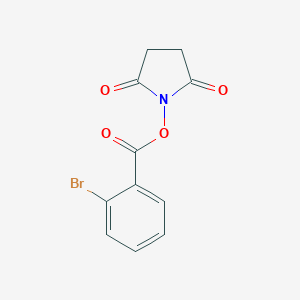
(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate is a chemical compound with the molecular formula C11H8BrNO4. It is known for its unique structure, which includes a bromobenzoyl group attached to a pyrrolidinedione ring.
Preparation Methods
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2,5-pyrrolidinedione. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated products.
Reduction: Reduction reactions can convert the bromobenzoyl group to a less oxidized state.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide, sodium borohydride, and various nucleophiles.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate involves its interaction with molecular targets through its bromobenzoyl group. This interaction can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate can be compared with similar compounds such as:
N-bromosuccinimide: Both compounds contain a bromine atom and a pyrrolidinedione ring, but N-bromosuccinimide is more commonly used as a brominating agent.
Properties
Molecular Formula |
C11H8BrNO4 |
|---|---|
Molecular Weight |
298.09g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate |
InChI |
InChI=1S/C11H8BrNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
InChI Key |
HSBHPHATUCZNIU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


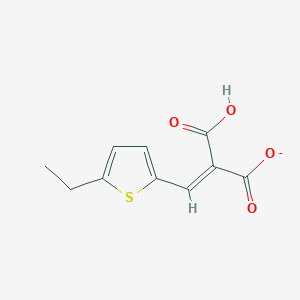
![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B411979.png)
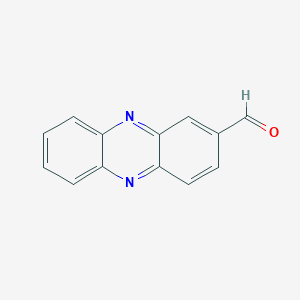
![N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B411983.png)
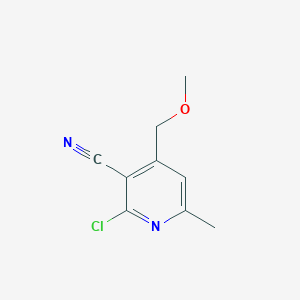
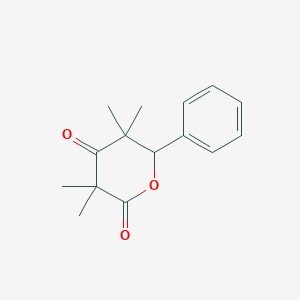
![Dibenzo[b,d]furan-3,7-dithiol](/img/structure/B411988.png)
![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B411991.png)
![2-Dichloromethyl-4-methylsulfanyl-6-phenyl-[1,3,5]triazine](/img/structure/B411995.png)
